molecular formula C10H12O3 B1317693 Methyl 4-(2-hydroxyethyl)benzoate CAS No. 46190-45-8

Methyl 4-(2-hydroxyethyl)benzoate

Cat. No.: B1317693
CAS No.: 46190-45-8
M. Wt: 180.2 g/mol
InChI Key: KIDZPYBADRFBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a 2-hydroxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Methyl 4-(2-hydroxyethyl)benzoate is a chemical compound with the molecular formula C10H12O3 The primary targets of this compound are currently not well-documented in the available literature

Pharmacokinetics

Some physicochemical properties of the compound have been reported . It has a molecular weight of 180.20, and its water solubility at 25°C is estimated to be 1.04 mg/ml . These properties can influence the compound’s bioavailability.

Biochemical Analysis

Biochemical Properties

Methyl 4-(2-hydroxyethyl)benzoate plays a significant role in biochemical reactions, particularly in the context of ester hydrolysis and esterification processes. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond, resulting in the formation of 4-(2-hydroxyethyl)benzoic acid and methanol. These interactions are crucial for understanding the metabolic pathways and the enzymatic breakdown of ester compounds in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound can modulate cell signaling pathways such as the MAPK and NF-κB pathways, which are critical for cell survival and proliferation. The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, including enzymes and receptors. It binds to esterases and lipases, leading to the hydrolysis of the ester bond. This interaction results in the release of 4-(2-hydroxyethyl)benzoic acid and methanol, which can further participate in metabolic processes. Additionally, the compound may act as an inhibitor or activator of certain enzymes, influencing their activity and downstream effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or enzymatic activity. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently. At higher doses, it can cause adverse effects such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in metabolic pathways that include ester hydrolysis and subsequent oxidation. The hydrolysis of the ester bond by esterases and lipases produces 4-(2-hydroxyethyl)benzoic acid and methanol. The benzoic acid derivative can further undergo oxidation to form various metabolites, which are then excreted from the body. These metabolic pathways are essential for understanding the compound’s biotransformation and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues depend on its physicochemical properties and the presence of specific transporters .

Subcellular Localization

This compound exhibits subcellular localization patterns that influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-hydroxyethyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxyethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-(2-carboxyethyl)benzoic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 4-(2-hydroxyethyl)benzyl alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: 4-(2-carboxyethyl)benzoic acid

    Reduction: 4-(2-hydroxyethyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Methyl 4-(2-hydroxyethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Methyl 4-(2-hydroxyethyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-hydroxybenzoate: Lacks the hydroxyethyl group, making it less hydrophilic.

    Ethyl 4-(2-hydroxyethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.

    4-(2-hydroxyethyl)benzoic acid: The free acid form, which is more acidic and can participate in different types of reactions compared to the ester.

The uniqueness of this compound lies in its combination of the hydroxyethyl and ester groups, which confer specific chemical and physical properties that are valuable in various applications.

Properties

IUPAC Name

methyl 4-(2-hydroxyethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDZPYBADRFBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555549
Record name Methyl 4-(2-hydroxyethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46190-45-8
Record name Methyl 4-(2-hydroxyethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl-4-vinylbenzoate 70 (2.270 g, 14.00 mmol) was dissolved in 50ml of tetrahydrofuran and cooled to 0° C. 9-BBN (0.5M in THF)(28.00 ml, 14.00 mmol) was added and the mixture was stirred for 2 hours. The solution was allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was cooled to 0° C. and quenched with alkaline hydrogen peroxide. The mixture was then extracted with diethyl ether. The extracts were dried over anhydrous sodium sulfate and concentrated en vacuo. The residue was purified by flash chromatography on silica eluted with 4:1 hexane/acetone to give 1.632 g (64.7%) of 4-(2-hydroxyethyl)benzoic acid methyl ester 71 as a clear oil.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2-hydroxyethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2-hydroxyethyl)benzoate
Reactant of Route 3
Methyl 4-(2-hydroxyethyl)benzoate
Reactant of Route 4
Methyl 4-(2-hydroxyethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(2-hydroxyethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(2-hydroxyethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.